molecular formula C17H16ClNO4 B4409047 methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate

methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate

Cat. No. B4409047
M. Wt: 333.8 g/mol
InChI Key: RWPZPKUBIDVMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CMA and belongs to the class of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of CMA involves its binding to specific proteins and enzymes within cells. This binding can lead to changes in their function and localization, which can have downstream effects on various biological processes. CMA has been shown to selectively bind to certain enzymes involved in cancer progression, making it a potential target for the development of new cancer therapies.
Biochemical and Physiological Effects:
CMA has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it binds to. It has been shown to inhibit the activity of certain enzymes involved in cancer progression, as well as to induce apoptosis (programmed cell death) in cancer cells. CMA has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CMA in lab experiments is its high selectivity for certain proteins and enzymes, which can make it a useful tool for studying their function and localization within cells. However, one limitation of using CMA is its potential toxicity, which can limit its use in certain experiments or require the use of lower concentrations. Additionally, CMA's fluorescent properties can be affected by factors such as pH and temperature, which can impact its usefulness as a fluorescent probe.

Future Directions

There are several future directions for the use of CMA in scientific research. One area of interest is the development of new cancer therapies that target the specific enzymes that CMA has been shown to bind to. Additionally, CMA's potential as a neuroprotective agent could be further explored for the treatment of neurodegenerative diseases. Finally, new methods for improving the selectivity and sensitivity of CMA as a fluorescent probe could lead to its increased use in imaging biological systems.

Scientific Research Applications

CMA has been widely used in scientific research due to its potential as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and enzymes, making it useful for studying their function and localization within cells. CMA has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-12(17(21)23-3)5-4-6-14(10)19-16(20)13-9-11(18)7-8-15(13)22-2/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZPKUBIDVMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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